6-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline
Overview
Description
6-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.09906259 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Evaluation
The chemical compound 6-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline is a part of a broader class of compounds known for their potential in antitumor activities. A study highlights the synthesis of thiazolo[5,4-b]quinoline derivatives, emphasizing the importance of specific structural features for antitumor activities. These features include a positive charge density at certain positions, a side chain with basic nitrogens, and conformational flexibility of the basic side chain, all contributing to significant antitumor activity (C. Alvarez-Ibarra et al., 1997).
Fluorescent Labeling in Biomedical Analysis
Another application of quinoline derivatives is in the field of biomedical analysis, where they serve as novel fluorophores. 6-Methoxy-4-quinolone, an oxidation product from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence across a wide pH range in aqueous media, making it a valuable fluorescent labeling reagent. Its stability against light and heat further enhances its utility in biomedical analysis, offering insights into developing new diagnostic tools and methodologies (Junzo Hirano et al., 2004).
Corrosion Inhibition of Iron
The chemical compound also finds relevance in materials science, particularly in corrosion inhibition. A computational study investigated the adsorption and corrosion inhibition properties of novel quinoline derivatives on iron surfaces. The study illustrates how these compounds can significantly mitigate corrosion through interactions with the metal surface, contributing to the development of more durable and corrosion-resistant materials (Şaban Erdoğan et al., 2017).
Antimicrobial Activity
In the realm of antimicrobial research, synthesized quinoline derivatives bearing different heterocyclic moieties have been evaluated for their effectiveness against various bacteria and fungi. The study identifies compounds with potent antimicrobial activity, highlighting the potential of quinoline derivatives as a basis for developing new antimicrobial agents (Kamal M El-Gamal et al., 2016).
Properties
IUPAC Name |
[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-18(21-6-8-25-9-7-21)16-11-24-17(20-16)12-23-14-3-4-15-13(10-14)2-1-5-19-15/h1-5,10-11H,6-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUYBOLNUWKUEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=COC(=N2)COC3=CC4=C(C=C3)N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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